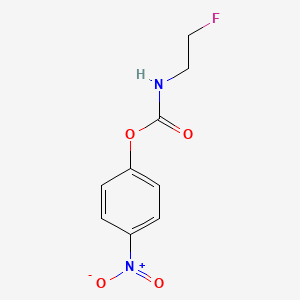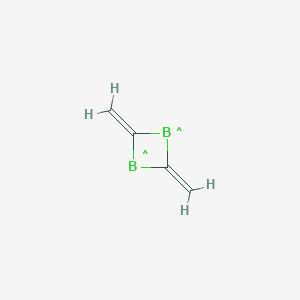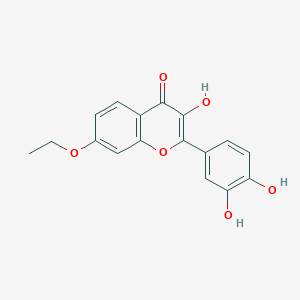
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one can be achieved through several methods One common approach involves the modification of quercetin, a naturally occurring flavonoidThis can be done using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in a variety of functionalized flavonoid derivatives.
科学研究应用
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用机制
The mechanism of action of 2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also modulates signaling pathways related to inflammation, apoptosis, and cell proliferation. Specific molecular targets include enzymes like quinone reductase 2 (QR2) and various kinases involved in cellular signaling .
相似化合物的比较
Similar Compounds
Quercetin: A naturally occurring flavonoid with similar antioxidant properties.
Catechins: Found in green tea, these compounds share structural similarities and biological activities.
Uniqueness
2-(3,4-Dihydroxyphenyl)-7-ethoxy-3-hydroxy-4H-chromen-4-one is unique due to its specific structural modifications, which enhance its biological activity and stability compared to other flavonoids
属性
CAS 编号 |
114041-03-1 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-7-ethoxy-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-2-22-10-4-5-11-14(8-10)23-17(16(21)15(11)20)9-3-6-12(18)13(19)7-9/h3-8,18-19,21H,2H2,1H3 |
InChI 键 |
HWUIYLCRDRBZIO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)

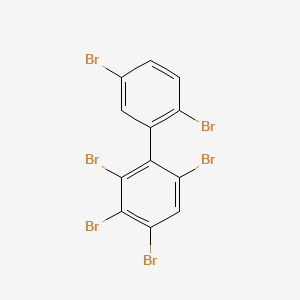
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)
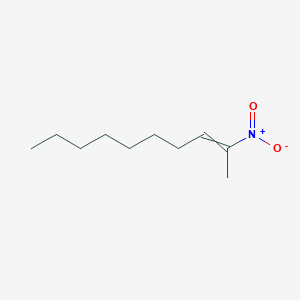

![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
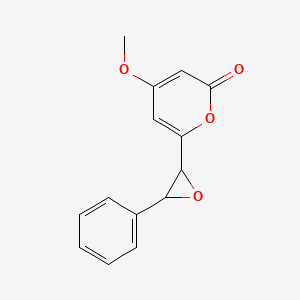
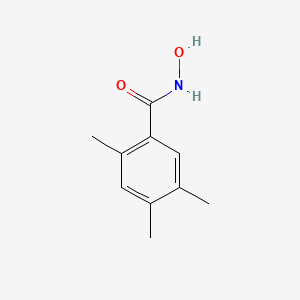
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)

